5-苄氧基-1H-吲唑-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 5-Benzyloxy-1H-indazole-3-carboxylic acid and its derivatives involves multiple steps, including the benzylation of indazole precursors. Corsi et al. (1976) describe the synthesis of a series of halogenated 1-benzylindazole-3-carboxylic acids, highlighting the versatility of substituents in the indazole ring system for generating a wide array of derivatives (Corsi et al., 1976). Furthermore, Uhlmann et al. (1997) detail a methodology for selective benzylation leading to the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles, demonstrating the strategic functionalization of similar heterocyclic compounds (Uhlmann et al., 1997).

Molecular Structure Analysis

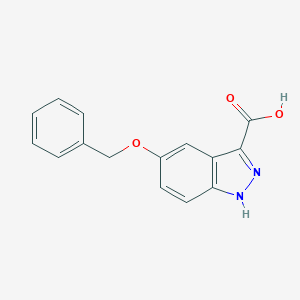

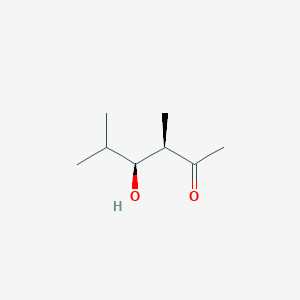

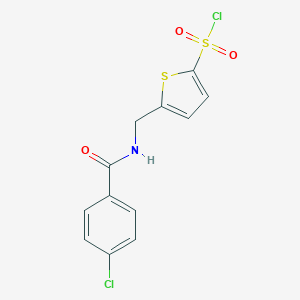

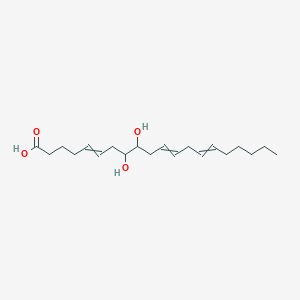

The molecular structure of 5-Benzyloxy-1H-indazole-3-carboxylic acid is characterized by its indazole core, substituted at the N-1 position with a benzyloxy group and at the C-3 position with a carboxylic acid moiety. This structural configuration is pivotal for its chemical behavior and reactivity. The detailed analysis of its structure, including X-ray crystallography and NMR studies, provides insights into the compound's conformational preferences and electronic properties.

Chemical Reactions and Properties

5-Benzyloxy-1H-indazole-3-carboxylic acid participates in a variety of chemical reactions, owing to the reactive sites present in its structure. It can undergo nucleophilic substitution reactions, cycloadditions, and esterification under different conditions. Iranpoor et al. (2010) discuss the use of 5,5'-Dimethyl-3,3'-azoisoxazole for the selective esterification of benzylic alcohols, illustrating the compound's reactivity towards ester formation under specific conditions (Iranpoor et al., 2010).

科学研究应用

抗精子发生剂

- 研究背景:一些1-苄基吲唑-3-羧酸衍生物,包括5-苄氧基-1H-吲唑-3-羧酸等,已被研究其对睾丸重量和精子发生抑制的影响。具体来说,像1-(2,4-二氯苄)-1H-吲唑-3-羧酸这样的化合物显示出强大的抗精子发生活性 (Corsi & Palazzo, 1976)。

取代三唑的合成

- 研究背景:合成5-取代-1-羟基-1,2,3-三唑涉及1-(苄氧基)-1,2,3-三唑,与5-苄氧基-1H-吲唑-3-羧酸密切相关。这种合成允许引入各种取代基,展示了该化合物在创造多样化衍生物方面的多功能性 (Uhlmann et al., 1997)。

新型吲唑衍生物的合成

- 研究背景:从1H-吲唑-3-羧酸合成了一系列新型3-(5-取代-[1,3,4]噁二唑-2-基)-1H-吲唑,展示了像5-苄氧基-1H-吲唑-3-羧酸这样的衍生物在创造具有潜在应用价值的新化合物方面的潜力 (Raut et al., 2019)。

抗氧化性质

- 研究背景:某些1H-吲唑-3-羧酸衍生物表现出显著的抗氧化性质,表明5-苄氧基-1H-吲唑-3-羧酸在开发抗氧化剂化合物方面的潜力 (Dovbnya等,2022)。

抗过敏活性

- 研究背景:已对1H-吲唑-3-羧酸衍生物进行了抗过敏活性研究,表明在过敏治疗和了解过敏反应方面具有潜在应用 (Buckle et al., 1983)。

新型合成途径

- 研究背景:已开发了像4-(苄氧基)-1H-吲唑这样的化合物的创新合成途径,突显了该化合物在合成化学中的重要性及其在各种应用中的潜力 (Tang Yan-feng, 2012)。

安全和危害

作用机制

Target of Action

Indazole derivatives have been found to interact with a variety of biological targets, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive targets .

Mode of Action

Indazole derivatives have been shown to interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

Indazole derivatives have been shown to affect a variety of biochemical pathways, leading to a wide range of biological activities .

Result of Action

Indazole derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .

属性

IUPAC Name |

5-phenylmethoxy-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(19)14-12-8-11(6-7-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAATCGJMPDXHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626548 |

Source

|

| Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177941-16-1 |

Source

|

| Record name | 5-(Benzyloxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one](/img/structure/B63264.png)

![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)